1-(2-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Overview
Description
1-(2-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that belongs to the class of sulfonylated piperazines. This compound is notable for its diverse applications in both scientific research and potential therapeutic uses due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps. A general synthetic route may include the following:
Sulfonylation of 2-chlorobenzene using sulfonating agents to obtain 2-chlorobenzenesulfonyl chloride.
Reaction of 2-chlorobenzenesulfonyl chloride with piperazine to form 1-(2-chlorobenzenesulfonyl)piperazine.
Formation of the 3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moiety through cyclization reactions involving the necessary precursors.
Coupling of 1-(2-chlorobenzenesulfonyl)piperazine with the 3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl intermediate under appropriate conditions to yield the final compound.
Industrial Production Methods: : Industrial production of this compound would likely follow optimized, scalable versions of the laboratory methods, with careful control of reaction parameters to ensure high yield and purity. This may include the use of continuous flow reactors or other modern synthetic technologies.
Chemical Reactions Analysis
Types of Reactions: : 1-(2-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various reactions, including:
Oxidation: : The aromatic rings can be targeted for oxidation reactions under suitable conditions.
Reduction: : Certain functional groups within the molecule can be reduced, although specific conditions must be considered.
Substitution: : The piperazine and triazolopyrimidine moieties can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as KMnO₄ or H₂O₂ can be employed.
Reduction: : Reducing agents like LiAlH₄ or NaBH₄ may be used.
Substitution: : Various halogenating agents or other electrophiles/nucleophiles under different conditions.
Major Products: : Depending on the reaction conditions, major products can range from halogenated derivatives, oxidized species, or reduced forms of the compound, each retaining core structural motifs but differing in functional groups.
Scientific Research Applications
Chemistry: : This compound serves as an important intermediate in synthetic organic chemistry, particularly in the development of new sulfonamide-based structures. Biology : Its unique structural features make it useful in the study of biological processes, particularly those involving sulfonamide interactions. Medicine : Potential pharmaceutical applications include its role as a scaffold for drug development, aiming at novel therapeutics for various ailments. Industry : In industrial settings, the compound's properties can be harnessed for the development of specialized materials or as part of chemical sensors.
Mechanism of Action
Molecular Targets and Pathways: : The compound may exert its effects by interacting with specific enzymes or receptors in biological systems. For instance, the sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The triazolopyrimidine moiety might engage in hydrogen bonding or π-π stacking interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds: : Other sulfonylated piperazines, triazolopyrimidine derivatives. Uniqueness
Conclusion
1-(2-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a compound of significant interest due to its complex structure and diverse applications. Its synthesis involves multi-step procedures, and it participates in a range of chemical reactions. This compound holds promise in scientific research across chemistry, biology, and medicine, with its mechanism of action tied to specific molecular interactions. Compared to similar compounds, its unique structural features provide potential for novel applications.
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN7O2S/c1-15-6-8-16(9-7-15)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)32(30,31)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVRHMOCUWNWDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5Cl)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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